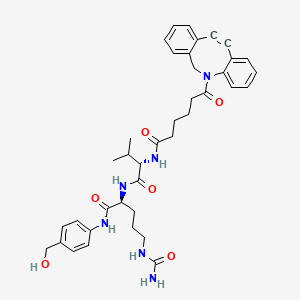
Lumisterol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lumisterol-d3 is a stereoisomer of 7-dehydrocholesterol, produced through the photochemical transformation of 7-dehydrocholesterol induced by high doses of ultraviolet B radiation . It is a biologically active compound that has shown potential in various scientific and medical applications, particularly in photoprotection and anti-inflammatory activities .
Preparation Methods
Lumisterol-d3 is synthesized through the photochemical transformation of 7-dehydrocholesterol under ultraviolet B radiation . This process involves the absorption of ultraviolet B radiation by 7-dehydrocholesterol, leading to the breaking of the bond between carbon 9 and carbon 10, and the subsequent formation of this compound . Industrial production methods typically involve controlled ultraviolet B irradiation of 7-dehydrocholesterol to ensure the efficient conversion to this compound .
Chemical Reactions Analysis
Lumisterol-d3 undergoes several types of chemical reactions, including hydroxylation and photoisomerization . Common reagents used in these reactions include enzymes such as CYP11A1, which hydroxylates this compound to produce various hydroxyderivatives . Major products formed from these reactions include 20-hydroxylumisterol, 22-hydroxylumisterol, and 24-hydroxylumisterol .
Scientific Research Applications
Lumisterol-d3 has a wide range of scientific research applications. In chemistry, it is studied for its unique photochemical properties and its ability to undergo specific transformations under ultraviolet B radiation . In biology and medicine, this compound and its hydroxyderivatives have shown potential in photoprotection, anti-inflammatory, and anti-cancer activities . They have been found to protect human keratinocytes against ultraviolet B-induced damage and to inhibit the proliferation of melanoma cells . Additionally, this compound has been investigated for its potential role in inhibiting SARS-CoV-2 .
Mechanism of Action
The mechanism of action of lumisterol-d3 involves its interaction with various intracellular receptors. This compound and its hydroxyderivatives function as inverse agonists of retinoic acid-related orphan receptors α and γ and interact with the non-genomic binding site of the vitamin D receptor . These interactions lead to the activation of nuclear receptors, including the vitamin D receptor, retinoic acid-related orphan receptors α and γ, and the aryl hydrocarbon receptor . These pathways are involved in the photoprotective and anti-inflammatory effects of this compound .
Comparison with Similar Compounds
Lumisterol-d3 is similar to other compounds such as vitamin D3 and tachysterol, which are also produced through the photochemical transformation of 7-dehydrocholesterol . this compound is unique in its specific interactions with intracellular receptors and its distinct photoprotective and anti-inflammatory properties . Other similar compounds include 7-dehydrocholesterol and its hydroxyderivatives .
Properties
Molecular Formula |
C28H44O |
|---|---|
Molecular Weight |
399.7 g/mol |
IUPAC Name |
(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(E,2R,5R)-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1/i3D3 |
InChI Key |
DNVPQKQSNYMLRS-GCUWIAGOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C)C(C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide](/img/structure/B15144777.png)


![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)

![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)


![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)
